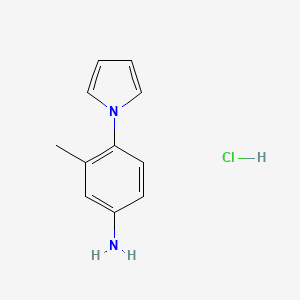![molecular formula C9H7ClN2O2 B1389136 methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-19-3](/img/structure/B1389136.png)
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7ClN2O2 . It belongs to the class of halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” can be represented by the SMILES stringCOC(=O)c1nc2[nH]ccc2cc1Cl . The InChI representation is 1S/C9H7ClN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) . Physical And Chemical Properties Analysis
“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” has a molecular weight of 210.62 g/mol . It has a XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 55 Ų .Aplicaciones Científicas De Investigación
Application 1: Fibroblast Growth Factor Receptor Inhibitors
- Summary of the Application : This compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are potent inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
- Methods of Application : The compound is introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, which is close to G485, a group that could provide a hydrogen bond acceptor with a suitable size .
- Results or Outcomes : Among the synthesized derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Application 2: Kinase Inhibitor Drug
- Summary of the Application : The compound is used in the synthesis of pexidartinib, a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
- Methods of Application : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .
- Results or Outcomes : The pexidartinib molecule forms N–H···O and N–H···Cl interactions with neighboring water molecules and chloride ions, respectively. Water/chloride (O–H···Cl) and water/water (O–H···O) interactions are also observed. Collectively, these intermolecular interactions result in a complex H-bonded framework structure .
Application 3: Inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R)
- Summary of the Application : This compound is used in the synthesis of a drug that acts as an inhibitor of CSF1R. CSF1R plays a crucial role in the growth of certain types of tumors .
- Methods of Application : The compound is used to synthesize a drug that attaches to and blocks CSF1R, thereby inhibiting its activity .
- Results or Outcomes : By blocking the activity of CSF1R, the drug is expected to prevent tumor growth and help delay the onset of disease symptoms .
Application 4: Synthesis of Pyrrole Derivatives
- Summary of the Application : This compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Methods of Application : The compound is introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, which is close to a group that could provide a hydrogen bond acceptor with a suitable size .
- Results or Outcomes : Among the synthesized derivatives, one compound exhibited potent FGFR inhibitory activity. In vitro, this compound inhibited breast cancer cell proliferation and induced its apoptosis .
Application 5: Inhibitor of Colony Stimulating Factor 1 Receptor (CSF1R)
- Summary of the Application : This compound is used in the synthesis of a drug that acts as an inhibitor of CSF1R. CSF1R plays a crucial role in the growth of certain types of tumors .
- Methods of Application : The compound is used to synthesize a drug that attaches to and blocks CSF1R, thereby inhibiting its activity .
- Results or Outcomes : By blocking the activity of CSF1R, the drug is expected to prevent tumor growth and help delay the onset of disease symptoms .
Application 6: Synthesis of Pyrrole Derivatives
- Summary of the Application : This compound is used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Methods of Application : The compound is introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, which is close to a group that could provide a hydrogen bond acceptor with a suitable size .
- Results or Outcomes : Among the synthesized derivatives, one compound exhibited potent FGFR inhibitory activity. In vitro, this compound inhibited breast cancer cell proliferation and induced its apoptosis .
Propiedades
IUPAC Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFINIKIHUOPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662704 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
952182-19-3 | |
| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



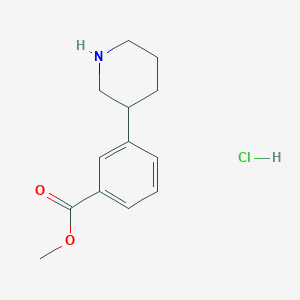
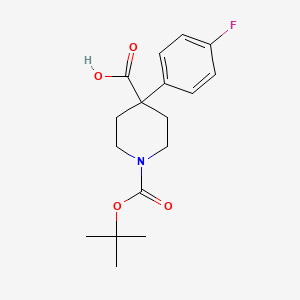
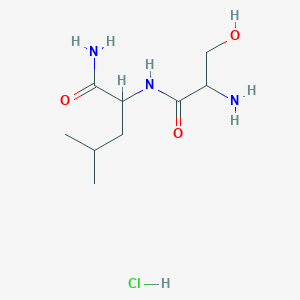
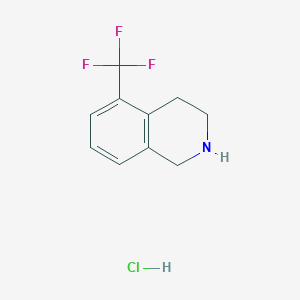
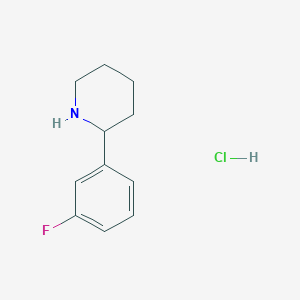
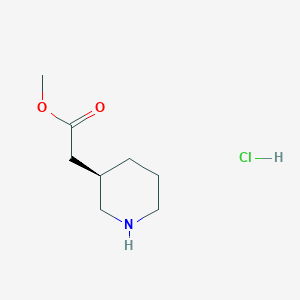
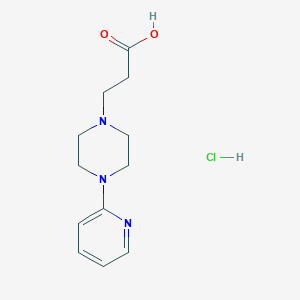
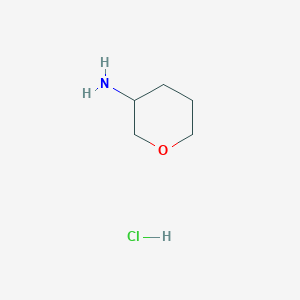
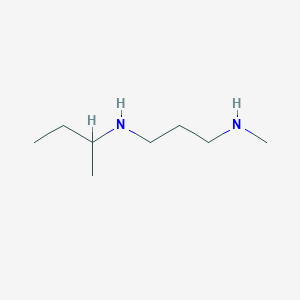
![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-ethylamine](/img/structure/B1389069.png)
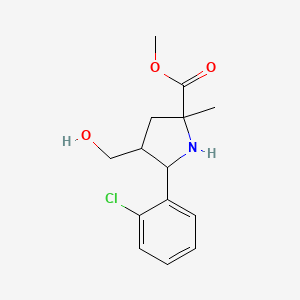
![N-[4-(Sec-butoxy)phenyl]-N-[2-(1-naphthyl)ethyl]-amine](/img/structure/B1389072.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylamine hydrochloride](/img/structure/B1389075.png)
